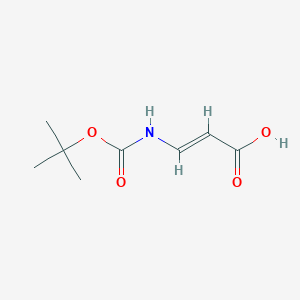
(E)-3-((tert-Butoxycarbonyl)amino)acrylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-3-[(2-methylpropan-2-yl)oxycarbonylamino]prop-2-enoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of a carboxyl group, an amino group, and a double bond in its structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-[(2-methylpropan-2-yl)oxycarbonylamino]prop-2-enoic acid can be achieved through several methods. One common approach involves the reaction of 2-methylpropan-2-yl chloroformate with an appropriate amine to form the corresponding carbamate. This intermediate is then subjected to a condensation reaction with an appropriate aldehyde or ketone to form the desired product. The reaction conditions typically involve the use of a base, such as sodium hydroxide or potassium carbonate, and an organic solvent, such as dichloromethane or tetrahydrofuran.
Industrial Production Methods
In an industrial setting, the production of (E)-3-[(2-methylpropan-2-yl)oxycarbonylamino]prop-2-enoic acid can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of catalysts, such as palladium or platinum, can also enhance the efficiency of the synthesis.
化学反応の分析
Types of Reactions
(E)-3-[(2-methylpropan-2-yl)oxycarbonylamino]prop-2-enoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or peroxides.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or carboxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
科学的研究の応用
(E)-3-[(2-methylpropan-2-yl)oxycarbonylamino]prop-2-enoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound can be used in the production of polymers, resins, and other materials.
作用機序
The mechanism by which (E)-3-[(2-methylpropan-2-yl)oxycarbonylamino]prop-2-enoic acid exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This can lead to changes in cellular signaling pathways and physiological responses.
類似化合物との比較
Similar Compounds
Ethyl 3-(furan-2-yl)propionate: This compound has a similar structure but contains a furan ring instead of the amino group.
2-methylprop-2-enoic acid: This compound lacks the carbamate group and has a simpler structure.
2-methyl-2-propanol: This compound is an alcohol derivative with a similar carbon skeleton.
Uniqueness
(E)-3-[(2-methylpropan-2-yl)oxycarbonylamino]prop-2-enoic acid is unique due to the presence of both the carbamate and amino groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the synthesis of complex molecules and the study of biochemical processes.
特性
CAS番号 |
151292-70-5 |
|---|---|
分子式 |
C8H13NO4 |
分子量 |
187.19 g/mol |
IUPAC名 |
(E)-3-[(2-methylpropan-2-yl)oxycarbonylamino]prop-2-enoic acid |
InChI |
InChI=1S/C8H13NO4/c1-8(2,3)13-7(12)9-5-4-6(10)11/h4-5H,1-3H3,(H,9,12)(H,10,11)/b5-4+ |
InChIキー |
GXAFLSXYHSLRNY-SNAWJCMRSA-N |
SMILES |
CC(C)(C)OC(=O)NC=CC(=O)O |
異性体SMILES |
CC(C)(C)OC(=O)N/C=C/C(=O)O |
正規SMILES |
CC(C)(C)OC(=O)NC=CC(=O)O |
同義語 |
2-Propenoicacid,3-[[(1,1-dimethylethoxy)carbonyl]amino]-,(E)-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


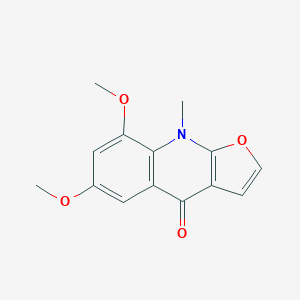

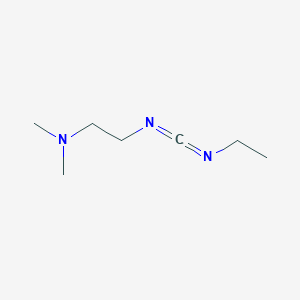
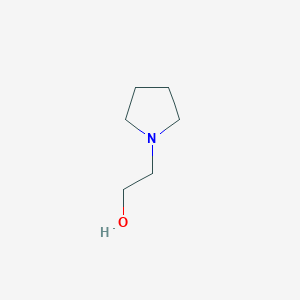
![4-O-ethyl 1-O-methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]butanedioate](/img/structure/B123675.png)

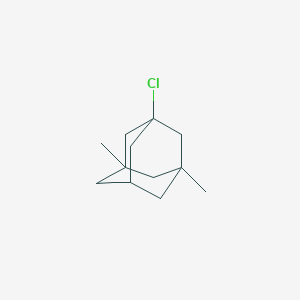
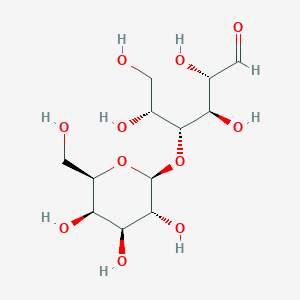
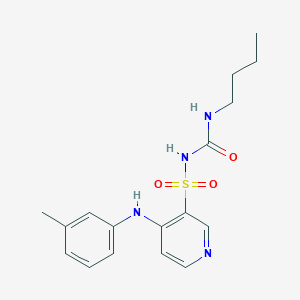

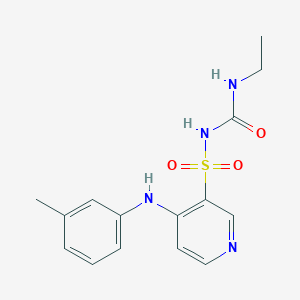
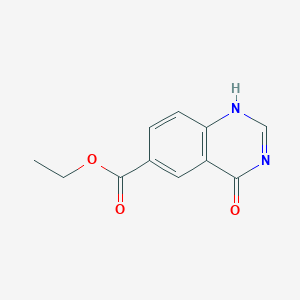

![2-{3-[(E)-(2,6-Dichloro-4-nitrophenyl)diazenyl]-9H-carbazol-9-yl}ethan-1-ol](/img/structure/B123706.png)
